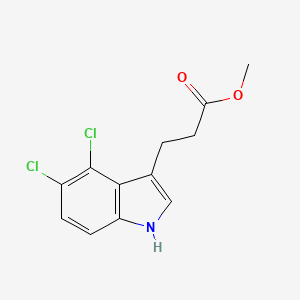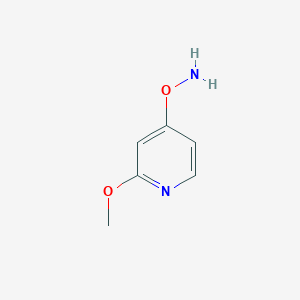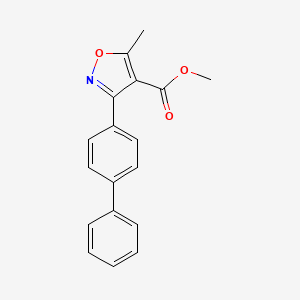![molecular formula C13H10O B13703806 1-Methylnaphtho[2,1-b]furan](/img/structure/B13703806.png)
1-Methylnaphtho[2,1-b]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylnaphtho[2,1-b]furan is a heterocyclic aromatic compound characterized by a fused ring system consisting of a naphthalene moiety and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylnaphtho[2,1-b]furan can be synthesized through several methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the direct synthesis from phenols and α-haloketones, promoted by titanium tetrachloride, which combines Friedel–Crafts-like alkylation and intramolecular cyclodehydration into one step .
Industrial Production Methods: Industrial production of this compound typically involves large-scale photochemical reactors to ensure efficient and consistent synthesis. The use of metal complex catalysis is also common in industrial settings to enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylnaphtho[2,1-b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically target the benzenoid ring, forming dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium in ethanol is often used for reduction reactions.
Substitution: Friedel–Crafts alkylation and acylation reactions are facilitated by Lewis acids such as aluminum chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthofurans depending on the electrophile used.
Applications De Recherche Scientifique
1-Methylnaphtho[2,1-b]furan has several applications in scientific research:
Medicinal Chemistry: The compound and its derivatives have shown potential as therapeutic agents due to their biological activities, including anticancer and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a bioactive agent.
Mécanisme D'action
The mechanism of action of 1-Methylnaphtho[2,1-b]furan involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), suggesting potential therapeutic applications in diabetes treatment . The compound’s biological activity is often attributed to its ability to interact with cellular proteins and enzymes, modulating their function.
Comparaison Avec Des Composés Similaires
Naphtho[1,2-b]furan: Another naphthofuran derivative with similar structural features but different biological activities.
Dibenzo[b,d]furan: A related compound with significant biological activities, including anticancer and antimicrobial properties.
Uniqueness: 1-Methylnaphtho[2,1-b]furan is unique due to its specific substitution pattern and the resulting electronic properties
Propriétés
Formule moléculaire |
C13H10O |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
1-methylbenzo[e][1]benzofuran |
InChI |
InChI=1S/C13H10O/c1-9-8-14-12-7-6-10-4-2-3-5-11(10)13(9)12/h2-8H,1H3 |
Clé InChI |
WCXIYSNGVSMUKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC2=C1C3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-5-[[2-[(tert-butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13703742.png)


![Tert-butyl 1-(tert-butylsulfinylamino)-4-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13703765.png)






![O-[(5-Bromo-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13703814.png)
